Compound Description: L-741,626 (3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl-1H-indole) is a potent and selective dopamine D3 receptor antagonist []. It exhibits high affinity for D3 receptors compared to D2 receptors, making it a valuable tool for investigating the role of D3 receptors in vivo. L-741,626 has been shown to block dopamine agonist-induced yawning in rats, suggesting that this behavior is mediated by D3 receptor activation [].
Nafadotride
Compound Description: Nafadotride (N-[(1-butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphthalenecarboxamide) is a dopamine D3 receptor antagonist with a preference for D3 over D2 receptors []. It has been used in studies to investigate the role of dopamine D3 receptors in various behaviors, including yawning. Nafadotride has been shown to attenuate dopamine agonist-induced yawning in rats, further supporting the involvement of D3 receptors in this response [].
U99194
Compound Description: U99194 (2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate) is another dopamine D3 receptor antagonist with selectivity for D3 over D2 receptors []. It has been employed in studies exploring the role of D3 receptors in behavioral and physiological responses. U99194 has demonstrated efficacy in blocking dopamine agonist-induced yawning in rats, contributing to the understanding of D3 receptor involvement in this behavior [].
SB-277011A
Compound Description: SB-277011A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide) is a selective dopamine D3 receptor antagonist with high affinity for D3 receptors and minimal interaction with other dopamine receptor subtypes []. This selectivity makes it a valuable pharmacological tool for investigating the specific contributions of D3 receptors in various physiological and behavioral processes, including yawning. SB-277011A has been shown to attenuate dopamine agonist-induced yawning in rats, providing further support for the role of D3 receptors in this behavior [].
PG01037
Compound Description: PG01037 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl) is a selective dopamine D3 receptor antagonist with high affinity for D3 receptors and greater selectivity compared to D2 receptors []. It has been investigated for its potential therapeutic effects in various conditions, including drug addiction and schizophrenia. PG01037 has been shown to block dopamine agonist-induced yawning in rats, reinforcing the notion that D3 receptors are involved in mediating this behavior [].
PD-128,907
Compound Description: PD-128,907 [(S)-(+)-(4aR,10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl] is a dopamine agonist with high selectivity for D3 receptors compared to D2 receptors []. It has been used extensively as a pharmacological tool to investigate the role of D3 receptors in various behavioral and physiological processes. PD-128,907 induces yawning in rats, a response considered a characteristic behavioral marker of D3 receptor activation [].
Quinelorane
Compound Description: Quinelorane [(5aR-trans)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride] is a dopamine agonist with selectivity for D2 and D3 receptors []. It has been investigated for its potential therapeutic effects in conditions like Parkinson's disease. Quinelorane induces yawning in rats, a response considered indicative of its D3 receptor agonist activity [].
Pramipexole
Compound Description: Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine) is a dopamine agonist with selectivity for D2 and D3 receptors, and is commonly used in the treatment of Parkinson's disease and restless legs syndrome []. It has been shown to induce yawning in rats, supporting its activity at D3 receptors [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.